

# In-Depth Technical Guide to (Z)-hex-3-en-1-yne

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## Compound of Interest

Compound Name: (Z)-hex-3-en-1-yne

Cat. No.: B095483

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **(Z)-hex-3-en-1-yne**, including its identifiers, key properties, and insights into its synthesis. This information is intended to support research and development activities in the fields of chemistry and drug discovery.

## Core Identifiers and Properties

**(Z)-hex-3-en-1-yne** is a six-carbon organic molecule featuring a cis-configured double bond and a terminal triple bond. This arrangement of functional groups makes it a valuable synthon in organic chemistry.

Identifier	Value
CAS Number	17669-38-4 <a href="#">[1]</a>
IUPAC Name	(Z)-hex-3-en-1-yne <a href="#">[1]</a>
Synonyms	(Z)-3-Hexen-1-yne, cis-3-Hexen-1-yne
Molecular Formula	C <sub>6</sub> H <sub>8</sub> <a href="#">[1]</a>
Molecular Weight	80.13 g/mol <a href="#">[1]</a>
InChI	InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5- <a href="#">[1]</a>
InChIKey	CLFYLNCSRWCJAY-WAYWQWQTSA-N <a href="#">[1]</a>
Canonical SMILES	CCC=CC#C <a href="#">[2]</a>

## Spectroscopic Data

The structural confirmation of **(Z)-hex-3-en-1-yne** relies on various spectroscopic techniques. Available data indicates the use of:

- <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the carbon skeleton of the molecule.
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[\[1\]](#)

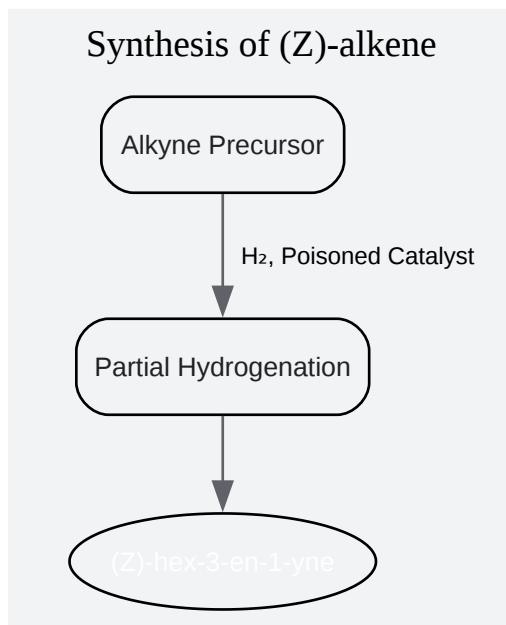
While specific spectral data is not publicly available in comprehensive databases, these techniques are standard for the characterization of such compounds.

## Experimental Protocols: Synthesis

The synthesis of **(Z)-hex-3-en-1-yne**, with its characteristic cis-alkene geometry, is most commonly achieved through the stereoselective partial hydrogenation of a suitable alkyne precursor.

## Conceptual Synthetic Pathway

The logical approach to synthesizing **(Z)-hex-3-en-1-yne** involves the reduction of a more unsaturated precursor, such as a diyne or a functionalized alkyne, where the cis-double bond is formed selectively. A key strategy is the use of a "poisoned" palladium catalyst.



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Figure 1. Conceptual workflow for the synthesis of **(Z)-hex-3-en-1-yne**.

## Key Experimental Method: Lindlar Catalyst Hydrogenation

The most established method for the stereoselective conversion of an alkyne to a cis-alkene is through catalytic hydrogenation using a Lindlar catalyst.<sup>[2]</sup> This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline.<sup>[2]</sup> The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to the corresponding alkane.

While a specific, detailed protocol for the direct synthesis of **(Z)-hex-3-en-1-yne** is not readily available in the public domain, a general procedure can be extrapolated from the well-documented synthesis of the closely related compound, (Z)-hex-3-en-1-ol from hex-3-yn-1-ol.

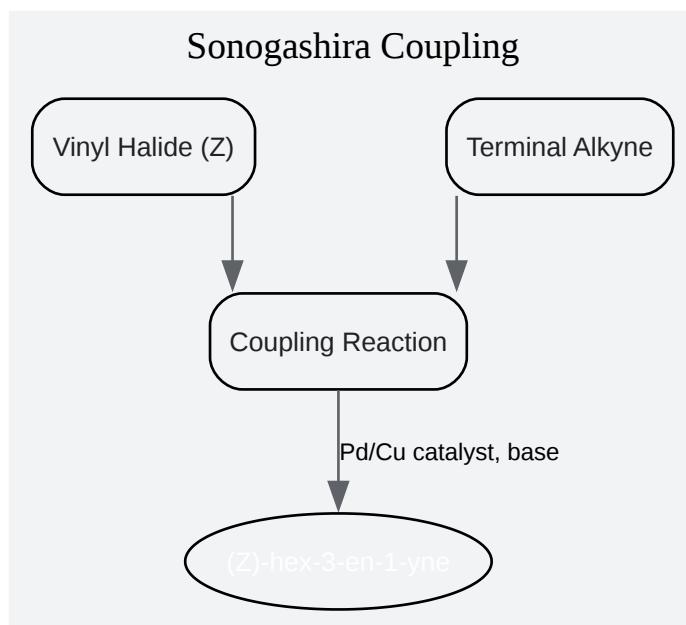
[3][4] The synthesis of **(Z)-hex-3-en-1-yne** would likely start from a precursor such as hex-1,3-diyne or a protected version of hex-3-yn-1-al, followed by reduction.

Illustrative Experimental Steps (Based on related syntheses):

- Catalyst Preparation: The Lindlar catalyst (typically 5% Pd on  $\text{CaCO}_3$ , poisoned with lead) is suspended in a suitable solvent (e.g., methanol, ethanol, or hexane).
- Reaction Setup: The alkyne precursor is dissolved in the solvent and added to the reaction vessel containing the catalyst. The vessel is then purged with hydrogen gas.
- Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (often at or slightly above atmospheric pressure). The progress of the reaction is carefully monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped after the consumption of one equivalent of hydrogen, preventing over-reduction to the alkane.
- Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
- Purification: The crude **(Z)-hex-3-en-1-yne** is purified by distillation or column chromatography to obtain the final product of high purity.

## Alternative Synthetic Routes: Sonogashira Coupling

Another powerful method for the construction of enynes is the Sonogashira coupling reaction. [5][6] This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[5][6] To synthesize **(Z)-hex-3-en-1-yne** via this method, one would require a (Z)-configured vinyl halide and ethyne or a protected equivalent. The stereochemical integrity of the vinyl halide is generally retained throughout the reaction.



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Figure 2. Logical diagram of the Sonogashira coupling approach.

This guide provides a foundational understanding of **(Z)-hex-3-en-1-yne** for research and development purposes. For specific applications, further investigation into detailed synthetic procedures from peer-reviewed literature is recommended.

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## References

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